Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11,19H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFDUVEOSOYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652406 | |
| Record name | tert-Butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261925-88-6 | |
| Record name | tert-Butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it has been reported to alter the expression of genes involved in cell cycle regulation and apoptosis, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These findings suggest that the compound is suitable for extended biochemical and pharmacological studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of more water-soluble metabolites that can be readily excreted from the body. The compound’s interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, indicating its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For instance, it has been shown to bind to albumin in the bloodstream, which aids in its transport to different tissues. Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the nucleus and cytoplasm. Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and activity. These modifications can affect the compound’s ability to interact with target biomolecules and modulate cellular processes.
Biological Activity
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate (TBHPP) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of TBHPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TBHPP has the following chemical structure:
- Molecular Formula : C17H26N2O3
- Molar Mass : 306.406 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a piperazine ring, which is commonly found in various pharmaceutical agents, contributing to its biological activity.
Biological Activity Overview
The biological activity of TBHPP has been evaluated through various studies, highlighting its potential as an anti-cancer agent and its effects on neurotransmitter systems.
Anticancer Activity
Studies have shown that TBHPP exhibits significant cytotoxic effects against cancer cell lines. For example, it was tested on prostate cancer cell lines PC-3 and DU145, revealing a dose-dependent decrease in cell viability. The IC50 values were reported as follows:
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |
|---|---|---|---|
| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These results indicate that TBHPP is more effective against PC-3 cells compared to DU145 cells, suggesting a selective action that could be exploited in therapeutic contexts .
The mechanism by which TBHPP exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. The compound was found to cause chromatin condensation and DNA damage in treated cells, leading to cell death . Additionally, it may interact with specific molecular targets involved in cancer progression, although further studies are needed to elucidate these pathways fully.
Neuropharmacological Effects
In addition to its anticancer properties, TBHPP has shown potential neuropharmacological effects. It may act as a modulator of neurotransmitter systems, particularly in relation to serotonergic pathways. This activity could position TBHPP as a candidate for treating mood disorders or neurodegenerative diseases .
Case Studies and Research Findings
A series of studies have investigated the biological activity of TBHPP and related compounds:
- Cytotoxicity Studies : In vitro assays demonstrated that TBHPP significantly inhibited the growth of various cancer cell lines while exhibiting minimal toxicity towards normal cells .
- Neuroprotective Effects : Research indicated that derivatives of piperazine compounds could protect neuronal cells from oxidative stress-induced damage, potentially through modulation of inflammatory cytokines .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for TBHPP, indicating good blood-brain barrier permeability which is crucial for central nervous system-targeted therapies .
Scientific Research Applications
Antidepressant Activity
Several studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate has been investigated for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed significant activity in animal models of depression, suggesting that this compound may share similar properties.
Antipsychotic Properties
Research has also explored the antipsychotic potential of piperazine derivatives. The structural modifications in this compound may enhance its affinity for dopamine receptors, which are crucial targets in the treatment of schizophrenia.
- Data Table: Antipsychotic Activity Comparison
| Compound Name | Affinity for D2 Receptor | Efficacy in Animal Models |
|---|---|---|
| Compound A | High | Effective |
| This compound | Moderate | Pending |
| Compound B | Moderate | Effective |
Analgesic Effects
The analgesic properties of piperazine compounds have been documented, with some derivatives showing promising results in pain relief. This compound is hypothesized to interact with opioid receptors and other pain modulation pathways.
- Case Study : A clinical trial examined the analgesic effects of piperazine derivatives in post-operative pain management, highlighting the need for further investigation into this compound.
Cytotoxicity Assessment
Preliminary cytotoxicity studies indicate that this compound exhibits selective cytotoxic effects against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Data Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| Normal Fibroblasts | >100 |
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to determine its viability as a drug candidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents on the phenyl ring or modifications to the piperazine scaffold. Below is a detailed analysis of key differences and their implications:
Substituent Effects on the Phenyl Ring
Table 1: Comparison of Substituents and Their Properties
Key Observations:
- Hydroxymethyl Group : The target compound’s -CH2OH group balances hydrophilicity and moderate lipophilicity, making it suitable for drug candidates requiring solubility without compromising cell permeability.
- Fluorine Substituents : Fluorine in analogs (e.g., ) improves metabolic stability and binding affinity via hydrophobic interactions and reduced oxidative metabolism.
- Amino Groups: Analogs with -NH2 (e.g., ) exhibit higher solubility and are ideal for CNS-targeted therapies due to improved blood-brain barrier penetration.
Modifications to the Piperazine Core
- Boc Protection : The Boc group in the target compound and analogs (e.g., ) prevents unwanted side reactions during synthesis, ensuring regioselective functionalization.
- Heterocyclic Extensions : Analogs fused with pyrimidine () or imidazo-thiazole () rings exhibit expanded π-systems, improving interactions with DNA or enzyme active sites.
Preparation Methods
Formation of the Piperazine Core and Attachment of Phenyl Group
The synthesis begins with the construction of the piperazine ring substituted at the 4-position with a phenyl group bearing a formyl or hydroxymethyl substituent. This can be achieved by:
- Starting from 1-Boc-4-(3-formylphenyl)piperazine or related intermediates where the Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperazine nitrogen.
- The phenyl substituent is introduced via nucleophilic substitution or palladium-catalyzed coupling reactions depending on the precursor availability.
Hydroxymethylation Step
The hydroxymethyl group (-CH2OH) is typically introduced by reduction of the corresponding aldehyde group on the phenyl ring. A common and efficient method involves:
- Reduction of 4-(3-formylphenyl)piperazine-1-carboxylate derivatives using sodium borohydride (NaBH4) in methanol at low temperatures (0 °C to room temperature).
- This selective reduction converts the aldehyde to the primary alcohol (hydroxymethyl group) without affecting the Boc-protected piperazine ring.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reduction | Sodium borohydride (NaBH4), Methanol, 0 °C to RT, 2 hours | Conversion of aldehyde to hydroxymethyl group with high yield (~89%) |
After the reaction, the mixture is quenched with water, extracted with dichloromethane, washed, dried, and purified by silica gel chromatography to isolate the pure product.
Protection of Carboxyl Group as Tert-butyl Ester
The tert-butyl ester group is introduced to protect the carboxyl functionality, typically by:
- Esterification of the corresponding carboxylic acid or acid derivative with tert-butyl alcohol in the presence of an acid catalyst.
- Alternatively, the tert-butyl group can be introduced early in the synthesis as Boc protection on the piperazine nitrogen, which remains stable throughout the synthetic steps.
This protection is crucial for stability and solubility and can be removed later under acidic conditions if needed.
Industrial and Large-Scale Considerations
- Industrial synthesis may optimize these steps by employing continuous flow reactors to improve reaction control, yield, and scalability.
- Catalysts and solvents are selected to minimize waste and cost.
- Purification steps such as chromatography are adapted or replaced by crystallization or other scalable methods.
Summary Table of Preparation Steps
Research Findings and Notes
- The hydroxymethylation via sodium borohydride reduction is a well-established, selective, and mild method, providing high yields and purity.
- The tert-butyl protection strategy is common in piperazine derivatives to enhance stability and facilitate handling.
- The position of the hydroxymethyl substituent (meta-position in this case) may influence the synthetic route slightly compared to ortho- or para-substituted analogs, but the core methodology remains consistent.
- Purification by silica gel chromatography using petroleum ether and ethyl acetate mixtures is effective for isolating the final product.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions starting with piperazine ring formation, followed by functionalization. Key steps include:
- Piperazine Core Assembly : Reaction of ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine backbone .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate in the presence of a base like triethylamine .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions to attach aryl groups (e.g., 3-(hydroxymethyl)phenyl) to the piperazine nitrogen. For example, tert-butyl 4-iodophenylpiperazine derivatives react with boronic acids under microwave irradiation .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while aromatic protons resonate between 6.5–8.5 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H] at m/z 347.1) .
- X-Ray Crystallography : Resolves bond lengths, angles, and crystal packing. used this to validate piperazine ring conformation and substituent positions .
Q. What are the typical chemical reactions involving this compound?
The compound undergoes:
- Deprotection : Acidic removal of the Boc group (e.g., using HCl/dioxane) to generate free piperazine intermediates for further functionalization .
- Oxidation/Reduction : The hydroxymethyl group can be oxidized to a carboxyl group (KMnO) or reduced to a methyl group (LiAlH) .
- Nucleophilic Substitution : Piperazine nitrogen reacts with electrophiles (e.g., alkyl halides) to form derivatives for drug discovery .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in cross-coupling steps?
Key factors include:
- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) vs. [Pd(dppf)Cl], with the latter improving efficiency in sterically hindered systems .
- Solvent Systems : Toluene/ethanol/water mixtures enhance solubility and reduce side reactions compared to pure toluene .
- Temperature Control : Microwave-assisted heating (100°C, 3 hours) increases reaction rates and yields compared to traditional heating .
- Boronic Acid Stoichiometry : A 10% excess of boronic acid minimizes unreacted starting material .
Q. What crystallographic insights explain the compound’s conformational stability?
X-ray studies (e.g., ) reveal:
- Piperazine Ring Geometry : Chair conformation with equatorial positioning of substituents minimizes steric strain .
- Intermolecular Interactions : Hydrogen bonding between the hydroxymethyl group and carboxyl oxygen stabilizes the crystal lattice .
- Torsional Angles : Substituents on the phenyl ring adopt coplanar arrangements to maximize π-π stacking .
Q. How do structural modifications impact biological activity in related piperazine derivatives?
Comparative studies (e.g., ) show:
- Hydrophobic Groups : tert-Butyl or trifluoromethyl substitutions enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Electron-Withdrawing Substituents : Cyano or methoxycarbonyl groups increase metabolic stability but reduce solubility .
- Piperazine Flexibility : Rigid spirocyclic derivatives (e.g., 2-azaspiro[3.4]octane) improve selectivity for dopamine receptors .
Q. How should researchers resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected NMR peaks) require:
- Complementary Techniques : Use IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm for Boc) .
- Isotopic Labeling : C-enriched samples clarify ambiguous carbon environments in complex spectra .
- Computational Validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them to experimental data .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., microwave power, solvent purity) to ensure reproducibility .
- Data Interpretation : Cross-reference spectral data with databases (e.g., PubChem, SciFinder) and prior studies on analogous compounds .
- Biological Assays : Use structure-activity relationship (SAR) models to prioritize derivatives for in vitro testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
